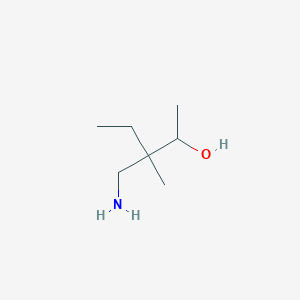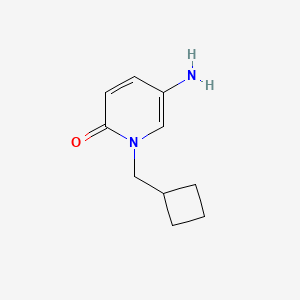![molecular formula C18H11NO B1374261 5H-benzofuro[3,2-c]carbazol CAS No. 1199616-66-4](/img/structure/B1374261.png)
5H-benzofuro[3,2-c]carbazol
Descripción general
Descripción
5H-benzofuro[3,2-c]carbazole (BFCz) is a compound that has been introduced into a multi-resonance skeleton to develop two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates .
Synthesis Analysis
The synthesis of BFCz involves introducing it into a multi-resonance skeleton to develop two asymmetric emitters . The details of the synthesis process are not provided in the available sources.Chemical Reactions Analysis
BFCz has been used to develop two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates . The detailed chemical reactions involved in this process are not provided in the available sources.Physical And Chemical Properties Analysis
BFCz has a molecular weight of 257.29 . Its boiling point is predicted to be 506.8±23.0 °C , and its density is predicted to be 1.375±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
BFCz se ha utilizado para desarrollar emisores de fluorescencia activada térmicamente de banda estrecha multirresonante (TADF) eficientes. Estos emisores, como BFCz-B-Cz y BFCz-B-O, exhiben emisiones verdes y azules de banda estrecha, que son cruciales para el desarrollo de pantallas OLED de color puro . Las mayores tasas de cruce intersistemático inverso de estos compuestos contribuyen a altas eficiencias cuánticas externas, lo que los hace valiosos para aplicaciones OLED comerciales.
Síntesis asimétrica
La estrategia asimétrica que involucra BFCz permite la creación de compuestos con propiedades quirales específicas. Esto es particularmente importante en la industria farmacéutica, donde la quiralidad de un fármaco puede afectar su eficacia y seguridad .
Terapia fotodinámica (PDT)
Los derivados del carbazol, incluido el BFCz, se están explorando por su posible uso en terapia fotodinámica. Esta forma de terapia implica la activación de compuestos fotosensibles para producir especies reactivas de oxígeno que pueden matar células cancerosas .
Sensibilización y detección
Los compuestos basados en BFCz han mostrado promesa en el campo de la detección y sensibilización química. Su capacidad para fluorescer en respuesta a estímulos específicos los hace adecuados para el desarrollo de sensores que pueden detectar contaminantes ambientales o marcadores biológicos .
Conversión de energía solar
Las propiedades fotovoltaicas de los derivados de BFCz los hacen candidatos para su uso en células solares. Su capacidad para absorber la luz y convertirla en energía eléctrica se puede aprovechar para mejorar la eficiencia de las células solares orgánicas .
Óptica no lineal
Los compuestos BFCz se están estudiando por sus propiedades ópticas no lineales, que son esenciales para aplicaciones en comunicación óptica y procesamiento de información. Su alta estabilidad térmica y su fuerte absorción de luz los hacen adecuados para su uso en conmutadores y moduladores ópticos .
Mecanismo De Acción
Target of Action
The primary target of 5H-Benzofuro[3,2-c]Carbazole (BFCz) is the multi-resonance skeleton . This structure is crucial in the development of asymmetric emitters, which are key components in organic light-emitting diodes (OLEDs).
Mode of Action
BFCz interacts with its target by being introduced into the multi-resonance skeleton . This interaction results in the development of two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates .
Biochemical Pathways
The introduction of BFCz into the multi-resonance skeleton affects the pathway of light emission in OLEDs . The downstream effects include the production of narrowband green and blue emissions, which are crucial for the performance and efficiency of OLEDs .
Result of Action
The result of BFCz’s action is the production of high-efficiency, narrowband multi-resonance thermally activated delayed fluorescence emitters . The corresponding pure green and blue OLEDs exhibit high external quantum efficiencies of 26.0% and 11.0%, respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
5H-[1]benzofuro[3,2-c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZGAMBQUKTSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5H-benzofuro[3,2-c]carbazole (BFCz) a suitable donor moiety in TADF emitters?
A1: BFCz exhibits favorable electronic properties for TADF applications. When paired with an appropriate acceptor, it contributes to a small energy gap between the singlet and triplet excited states (ΔEST). This small ΔEST is crucial for efficient reverse intersystem crossing (RISC), a key process for TADF, allowing for efficient harvesting of both singlet and triplet excitons for light emission [, , , ].
Q2: How does the linkage position between BFCz and the acceptor impact the TADF emitter's performance?
A2: Research indicates that the linkage position significantly influences the photophysical properties of the TADF emitter. For example, ortho-linked BFCz-triazine based emitters exhibited smaller ΔEST, shorter excited state lifetimes, and higher photoluminescence quantum yields compared to meta- or para-linked counterparts []. This highlights the importance of structural considerations for optimizing TADF performance.
Q3: Can the BFCz structure itself be modified to tune the TADF emitter properties?
A3: Yes, studies exploring BFCz isomers like 12H-benzofuro[3,2-a]carbazole (12BFCz) and 7H-benzofuro[2,3-b]carbazole (23BFCz) demonstrate that modifications to the core structure influence the charge transfer properties and emission color of the resulting TADF emitters. 12BFCz proved effective in blue-shifting the emission, while 34BFCz led to improved external quantum efficiency (EQE) in devices [].
Q4: Does incorporating BFCz into multi-resonance TADF emitters offer any advantages?
A4: Research suggests that incorporating BFCz into a multi-resonance TADF emitter design can lead to narrowband emission, desirable for high color purity in displays. This approach also appears to enhance RISC, further improving the efficiency of the emitter [].
Q5: Are there examples of BFCz-based TADF emitters achieving high exciton utilization efficiency in OLED devices?
A5: Yes, a study reported a blue-emitting anthracene-based TADF emitter utilizing BFCz as a donor (ATDBF) that demonstrated nearly 100% exciton utilization efficiency []. This high efficiency was attributed to hybridized triplet exciton up-conversion mechanisms, including hot excitons, triplet-triplet fusion (TTF), and mixed TTF/hot exciton channels.
Q6: Can BFCz-based TADF materials help mitigate efficiency roll-off in OLED devices?
A6: Research indicates that BFCz-based TADF emitters with minimal ΔEST can effectively minimize efficiency roll-off, a common issue in OLEDs at high current densities. Studies comparing different BFCz-pyrimidine based TADF emitters demonstrated that the material with the smallest ΔEST exhibited superior efficiency roll-off behavior and triplet exciton harvesting compared to analogs with larger ΔEST [, ]. This suggests that careful molecular design incorporating BFCz can contribute to developing high-performance OLEDs with improved operational stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
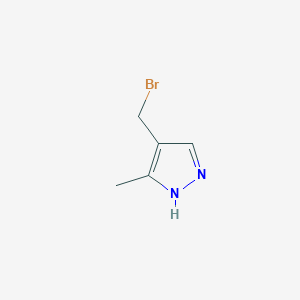
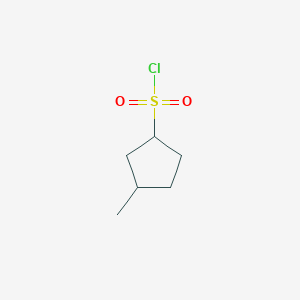
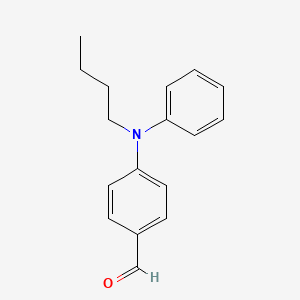
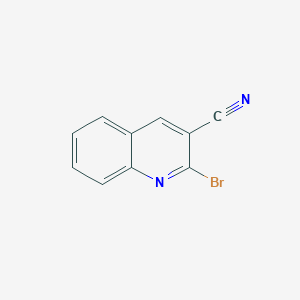


![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)
![1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one](/img/structure/B1374197.png)

